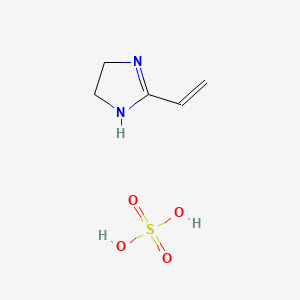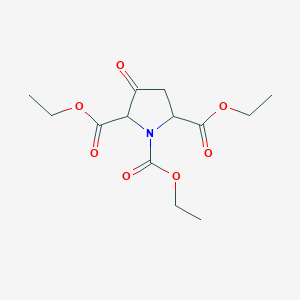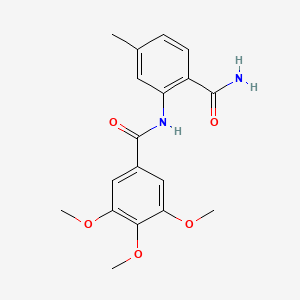
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is a branched polyethylene glycol (PEG) linker with three terminal azide groups. This compound is primarily used in PEGylation via Click Chemistry, a process that allows for the attachment of PEG chains to other molecules, enhancing their solubility and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine involves the reaction of polyethylene glycol (PEG) with azide groups. The process typically includes the following steps:
Activation of PEG: PEG is first activated by reacting with a suitable activating agent such as tosyl chloride.
Introduction of Azide Groups: The activated PEG is then reacted with sodium azide to introduce azide groups.
Formation of the Branched Structure: The azide-functionalized PEG is further reacted with a branching agent to form the final branched structure with three terminal azide groups
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade activating agents.
Azidation: The activated PEG is then reacted with sodium azide in large reactors.
Análisis De Reacciones Químicas
Types of Reactions
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Common reagents include alkynes, copper(I) catalysts, and reducing agents.
Major Products
The major products of these reactions are triazole-linked compounds, which are highly stable and have enhanced solubility and stability due to the PEGylation .
Aplicaciones Científicas De Investigación
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through Click Chemistry.
Biology: Facilitates the attachment of PEG chains to biomolecules, improving their solubility and stability.
Medicine: Enhances the pharmacokinetics of therapeutic agents by increasing their solubility and reducing immunogenicity.
Industry: Used in the production of PEGylated materials for various industrial applications
Mecanismo De Acción
The primary mechanism of action of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine involves the formation of triazole linkages through Click Chemistry. The azide groups react with alkyne groups in the presence of a copper(I) catalyst, forming stable triazole rings. This reaction is highly specific and efficient, allowing for the precise modification of molecules .
Comparación Con Compuestos Similares
Similar Compounds
Azide-PEG-alcohol: Similar in structure but with hydroxyl groups instead of amine groups.
Azide-PEG-acid: Contains carboxylic acid groups instead of amine groups.
Azide-PEG-amine: Similar but with a different branching structure
Uniqueness
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is unique due to its branched structure with three terminal azide groups, which allows for multiple PEGylation sites. This enhances its versatility and efficiency in various applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C81H159N13O36 |
|---|---|
Peso molecular |
1891.2 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[2-[bis[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethyl]amino]ethoxy]propanamide |
InChI |
InChI=1S/C81H159N13O36/c82-91-88-7-19-104-28-34-110-40-46-116-52-58-122-64-70-128-76-73-125-67-61-119-55-49-113-43-37-107-31-25-101-16-4-85-79(95)1-13-98-22-10-94(11-23-99-14-2-80(96)86-5-17-102-26-32-108-38-44-114-50-56-120-62-68-126-74-77-129-71-65-123-59-53-117-47-41-111-35-29-105-20-8-89-92-83)12-24-100-15-3-81(97)87-6-18-103-27-33-109-39-45-115-51-57-121-63-69-127-75-78-130-72-66-124-60-54-118-48-42-112-36-30-106-21-9-90-93-84/h1-78H2,(H,85,95)(H,86,96)(H,87,97) |
Clave InChI |
WMUCZSRJSDMEGU-UHFFFAOYSA-N |
SMILES canónico |
C(COCCN(CCOCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15340906.png)
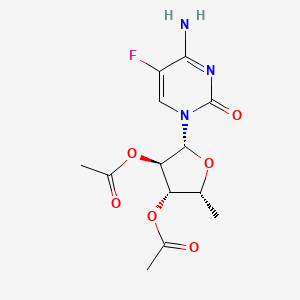
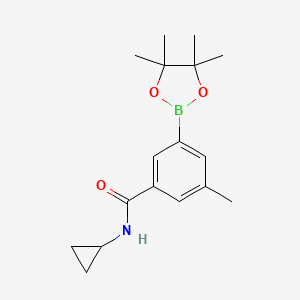
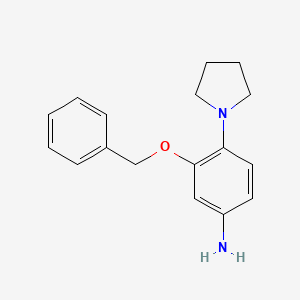
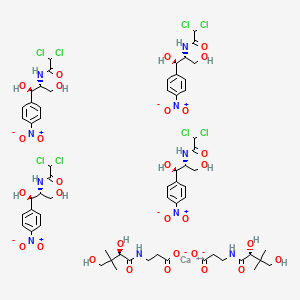
![Diethyl tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,10,12-pentaene-15,15-dicarboxylate](/img/structure/B15340933.png)

![2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B15340942.png)
